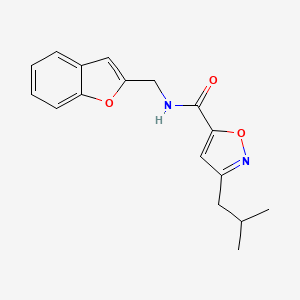

1-(4-氯-3-硝基苯甲酰)-3,5-二甲基-1H-吡唑

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives involves specific reactions that combine different chemical entities to form the desired compound. For example, the synthesis of related pyrazole compounds has been achieved through various methods, including cyclocondensation and reactions with acyl chlorides, showcasing the versatile approaches to creating these compounds (Channar et al., 2019; Kurihara et al., 1976).

Molecular Structure Analysis

The molecular structure of pyrazole derivatives has been extensively studied using techniques like X-ray diffraction, NMR, and IR spectroscopy. These studies reveal detailed information on the crystalline structure, molecular geometry, and vibrational frequencies, providing insights into the spatial arrangement and electronic properties of the molecules (Evecen et al., 2016; Demir et al., 2016).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, highlighting their reactivity and potential for further chemical modifications. Studies have shown that these compounds participate in hydrogen-bonded interactions, aromatic nucleophilic substitution, and reactions with nitroolefins, among others, indicating a rich chemistry that can lead to diverse derivatives with unique properties (Portilla et al., 2007; Sapegin et al., 2012; Deng & Mani, 2008).

Physical Properties Analysis

The physical properties of pyrazole derivatives, such as solubility, melting points, and crystalline forms, are crucial for their application and handling. These properties are influenced by the compound's molecular structure and the presence of specific functional groups, affecting their behavior in different environments (Kumarasinghe et al., 2009; Ishida et al., 2001).

Chemical Properties Analysis

The chemical properties of “1-(4-chloro-3-nitrobenzoyl)-3,5-dimethyl-1H-pyrazole” can be inferred from studies on related compounds, including their electronic characteristics, charge distribution, and interaction capabilities. For instance, analyses using DFT calculations and NBO analysis provide deep insights into the electronic structure, charge transfer mechanisms, and resonance interactions within these molecules (Demir et al., 2016; Channar et al., 2019).

References:

科学研究应用

合成与表征

关于吡唑衍生物的合成与表征已经进行了一些研究。其中一项研究涉及吡唑衍生物的新偶氮席夫碱的合成及其光谱和理论研究。这些化合物是通过对硝基苯甲醛和(E)-1-苯基-4-(苯偶氮基)-1H-吡唑-3,5-二胺之间的缩合反应合成的。这些化合物使用红外、紫外-可见光、1H-NMR 和 13C-NMR 光谱进行表征,并且它们的实验光谱分析得到了基于密度泛函理论 (DFT) 的理论计算的支持 (Özkınalı 等人,2018)。

另一项研究重点是通过串联芳香亲核取代-Smiles 重排-脱硝环化过程合成二苯并[b,f]吡唑并[1,5-d][1,4]恶二嗪。该过程提供了吡唑稠合的二苯并[b,f][1,4]恶二嗪作为单一区域异构体 (Sapegin 等人,2012)。

DNA 相互作用和分子对接

关于吡唑衍生物与 DNA 的相互作用及其分子对接研究表明它们在生物医学应用中的潜力。一项研究合成了具有吡唑衍生物的新型混合配体金属配合物,并研究了它们与小牛胸腺 DNA 的结合特性。结果表明,合成的配合物通过插入模式与 DNA 相互作用,表明在药物设计和分子生物学中具有潜在应用 (Arunadevi 等人,2017)。

催化应用

吡唑衍生物的合成也因其在催化中的潜在应用而受到探索。例如,含有 [Ni2(μ-OH)] 核心的双(N-杂环卡宾)配体的二镍(II) 配合物已被确定为芳基氯化物偶联的高效催化剂。这些配合物在铃木-宫浦和熊田-科里乌偶联反应中表现出优异的催化活性,突出了它们在合成化学中的重要性 (Zhou 等人,2008)。

属性

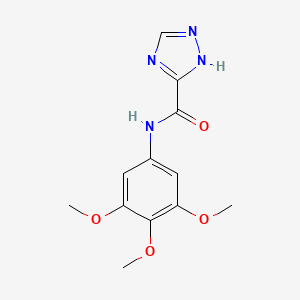

IUPAC Name |

(4-chloro-3-nitrophenyl)-(3,5-dimethylpyrazol-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClN3O3/c1-7-5-8(2)15(14-7)12(17)9-3-4-10(13)11(6-9)16(18)19/h3-6H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMERKGDLYXXCQW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1C(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-])C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.68 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-{[4-(4-morpholinylsulfonyl)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5577521.png)

![2-[1-(3,4-dihydro-1H-isochromen-1-ylmethyl)-1H-imidazol-2-yl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5577551.png)

![1-[3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazol-4-yl]ethanone](/img/structure/B5577557.png)

![methyl 4-[(5-bromo-2-furoyl)amino]benzoate](/img/structure/B5577560.png)

![N'-[(2-chloro-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5577564.png)

![4-(4-fluorophenyl)-1-[4-(3-hydroxy-3-methylbutyl)benzyl]-4-piperidinol](/img/structure/B5577571.png)

![N'-{[5-(2-chlorophenyl)-2-furyl]methylene}-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B5577576.png)

![6-{[2-(1-methyl-1H-pyrazol-3-yl)-1-piperidinyl]carbonyl}imidazo[2,1-b][1,3]thiazole](/img/structure/B5577584.png)

![3,5,7-trimethyl-2-[(3-phenyl-1-piperazinyl)carbonyl]-1H-indole hydrochloride](/img/structure/B5577590.png)